4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with a unique structure that includes halogens, a trifluoromethyl group, and a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach includes the halogenation of a pyridine derivative, followed by the introduction of the trifluoromethyl group and the trimethylsilyl ether. The reaction conditions often require the use of strong bases, halogenating agents, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The halogen atoms and trifluoromethyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The trimethylsilyl ether group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-iodo-5-(trifluoromethyl)pyridine
- 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine stands out due to its combination of functional groups. The presence of both halogens and a trifluoromethyl group provides unique reactivity and potential for diverse applications. The trimethylsilyl ether group further enhances its chemical stability and versatility in synthetic applications.
Properties
Molecular Formula |
C14H17ClF3IN2OSi |
---|---|
Molecular Weight |
476.73 g/mol |
IUPAC Name |
2-[[4-chloro-2-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H17ClF3IN2OSi/c1-23(2,3)5-4-22-8-21-11(19)6-9-12(15)10(14(16,17)18)7-20-13(9)21/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
JAYZHJHNKPQOCO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC2=C(C(=CN=C21)C(F)(F)F)Cl)I |
Origin of Product |
United States |
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